Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound with the molecular formula C23H19N3O3S3. This compound features a unique structure that includes a naphthylmethyl group, a thiadiazole ring, and a benzoate ester, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.
Attachment of the Naphthylmethyl Group: The thiadiazole ring is then functionalized with a naphthylmethyl group through a nucleophilic substitution reaction.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate exerts its effects depends on its interaction with molecular targets. The compound’s sulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The thiadiazole ring may also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
- Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
Uniqueness
Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is unique due to the presence of the naphthylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
Biological Activity
Methyl 4-{[({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate, a complex organic compound, is characterized by its unique structural components that include a thiadiazole ring and naphthylmethyl sulfanyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O3S2, with a molecular weight of approximately 432.58 g/mol. The structure features a methyl ester group, a thiadiazole moiety, and an aromatic amine which contribute to its chemical reactivity and biological activity.
Biological Activity Overview
Research has indicated that compounds containing the 1,3,4-thiadiazole ring exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Thiadiazole derivatives are known for their effectiveness against various bacterial strains. Studies have shown that compounds similar to this compound demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The presence of the thiadiazole ring has been linked to anticancer activity. Research suggests that these compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Antimicrobial Studies
A study conducted by Gür et al. synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Thiadiazole Derivative A | S. aureus | 32 |
Thiadiazole Derivative B | E. coli | 64 |
Anticancer Activity
In vitro studies have shown that thiadiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, a derivative structurally similar to this compound was tested against human breast cancer cells (MCF-7) and demonstrated an IC50 value of approximately 15 µM .
Mechanistic Insights
The mechanism of action for the biological activities of thiadiazole derivatives often involves:
- DNA Interaction : Studies using UV-vis spectroscopy have shown that these compounds can intercalate into DNA, leading to inhibition of DNA replication.
- Enzyme Inhibition : Thiadiazole derivatives have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and tumor cell metabolism.
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that a specific thiadiazole derivative exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an observed zone of inhibition greater than 20 mm at concentrations above 100 µg/mL.
- Case Study on Anticancer Activity : In a comparative study against standard chemotherapeutics like doxorubicin, a thiadiazole derivative showed lower cytotoxicity in normal cells while maintaining high efficacy against cancer cells.
Properties
Molecular Formula |
C23H19N3O3S3 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H19N3O3S3/c1-29-21(28)16-9-11-18(12-10-16)24-20(27)14-31-23-26-25-22(32-23)30-13-17-7-4-6-15-5-2-3-8-19(15)17/h2-12H,13-14H2,1H3,(H,24,27) |
InChI Key |
IFFCKTPLVFNZCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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